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Compound Name: Methyl 4-Methoxynicotinate
CAS No.: 10177-32-9
Cat. No.: B154483
Get Quote
. J

Disclaimer: Experimental spectroscopic data for methyl 4-methoxynicotinate is not readily
available in the public domain. The data presented in this guide is predicted based on
established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). These predictions are intended to provide a
reasonable approximation of the expected spectral characteristics for this molecule and should
be used for informational purposes. For definitive characterization, experimental verification is
required.

Introduction

Methyl 4-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic
compound with potential applications in medicinal chemistry and drug development. Its
structure, featuring a pyridine ring substituted with a methoxy and a methyl ester group,
presents a unique electronic and steric environment. A thorough understanding of its
spectroscopic properties is paramount for its unambiguous identification, purity assessment,
and for tracking its transformations in chemical reactions. This in-depth technical guide
provides a detailed analysis of the predicted *H NMR, 3C NMR, IR, and mass spectrometry
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data for methyl 4-methoxynicotinate, offering insights for researchers and scientists in the
field.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used for
methyl 4-methoxynicotinate.

Caption: Molecular structure and atom numbering for Methyl 4-Methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data

The proton NMR spectrum of methyl 4-methoxynicotinate is expected to show distinct
signals for the aromatic protons and the methyl groups of the ester and ether functionalities.

. Predicted Chemical ) o Predicted Coupling
Proton (Position) _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)

H-2 8.5-8.7 Singlet

H-6 8.2-84 Doublet 5-6

H-5 6.8-7.0 Doublet 5-6

OCHs (Ester, C10) 3.8-4.0 Singlet

OCHs (Ether, C12) 39-41 Singlet

Interpretation of the Predicted *H NMR Spectrum:

» Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region
of the spectrum due to the deshielding effect of the aromatic ring current and the
electronegative nitrogen atom.
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o H-2: This proton is adjacent to the nitrogen atom and the ester group, leading to a

significant downfield shift, predicted to be a singlet.

o H-6 and H-5: These two protons are expected to form a doublet of doublets system due to

their ortho-coupling. H-6, being closer to the nitrogen, is predicted to be at a lower field

than H-5.

e Methyl Protons:

o Ester Methyl (C10-Hs): The protons of the methyl ester group are expected to appear as a

singlet in the range of 3.8-4.0 ppm.

o Ether Methyl (C12-Hs): The protons of the methoxy group are also predicted to be a

singlet, likely in a similar region to the ester methyl protons, around 3.9-4.1 ppm.

Predicted **C NMR Data

The 13C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon (Position)

Predicted Chemical Shift (8, ppm)

C7 (C=0) 165 - 168
ca 160 - 163
c2 150 - 153
C6 148 - 151
c3 115 - 118
Cc5 107 - 110
C12 (OCHs) 55 - 58

C10 (OCHs) 52 - 55

Interpretation of the Predicted 3C NMR Spectrum:

e Carbonyl Carbon (C7): The ester carbonyl carbon is expected to be the most downfield

signal due to the strong deshielding effect of the double-bonded oxygen atoms.
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e Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the
nitrogen atom and the substituents.

o C4, C2, and C6: These carbons, being directly attached to or in close proximity to
electronegative atoms (N and O), are predicted to be in the downfield aromatic region.

o C3 and C5: These carbons are expected to be at a relatively higher field in the aromatic
region.

o Methyl Carbons: The carbons of the methoxy and methyl ester groups are predicted to
appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm—1) Vibrational Mode Functional Group

2950 - 3050 C-H stretch Aromatic and Methyl C-H
1720 - 1740 C=0 stretch Ester

1580 - 1610 C=C and C=N stretch Pyridine Ring

1250 - 1300 C-O stretch Aryl Ether

1100 - 1150 C-O stretch Ester

Interpretation of the Predicted IR Spectrum:

e A strong absorption band in the region of 1720-1740 cm~* would be the most characteristic
signal, corresponding to the C=0 stretching vibration of the ester group.

» The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations
in the 1580-1610 cm~1 region.
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e The C-O stretching vibrations of the aryl ether and the ester functionalities are expected to
appear in the fingerprint region, between 1100 cm~* and 1300 cm™2.

e The C-H stretching vibrations of the aromatic and methyl groups would be observed around
2950-3050 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data:

e Molecular lon (M*): The molecular formula of methyl 4-methoxynicotinate is CsHoNOs,
giving a molecular weight of 167.16 g/mol . The mass spectrum is expected to show a
molecular ion peak at m/z = 167.

e Major Fragmentation Pathways:

- «COOCHs

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 4-Methoxynicotinate.

Interpretation of the Predicted Mass Spectrum:

e The molecular ion peak at m/z 167 would confirm the molecular weight of the compound.

» A significant fragment at m/z 136 would correspond to the loss of a methoxy radical (¢*OCHs3)
from the ester group.
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e Another important fragment at m/z 108 could arise from the loss of the entire carbomethoxy
group (*COOCHS3). This fragment could also correspond to the methoxypyridine cation
radical.

o Further fragmentation of the m/z 136 ion by loss of carbon monoxide (CO) could also lead to
the ion at m/z 108.

Experimental Protocols

While experimental data is not currently available, the following are standard protocols for
obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-methoxynicotinate in
about 0.6 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a standard 5 mm NMR tube.

 Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

e IH NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters,
including a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of
scans will be required compared to the *H NMR spectrum due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak as an internal standard.

IR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1.
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» Data Processing: Perform a background subtraction using a spectrum of the empty ATR
crystal.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« |onization: lonize the sample using a standard electron ionization source (typically 70 eV).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for methyl 4-methoxynicotinate. The detailed analysis of the expected *H NMR, 13C NMR, IR,
and mass spectra serves as a valuable resource for the identification and characterization of
this compound. While based on predictions, the provided information offers a strong foundation
for researchers and scientists working with this molecule, guiding their experimental work and
spectral interpretation. The ultimate confirmation of these spectral features will rely on future
experimental studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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